molecular formula C11H16O B12534728 2-Pentynal, 5-cyclohexyl- CAS No. 653598-26-6

2-Pentynal, 5-cyclohexyl-

Cat. No.: B12534728
CAS No.: 653598-26-6
M. Wt: 164.24 g/mol
InChI Key: HALQEXSGTRKTPP-UHFFFAOYSA-N
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Description

2-Pentynal, 5-cyclohexyl- is an organic compound that belongs to the class of aldehydes It features a carbonyl group (C=O) bonded to a pentynal chain and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentynal, 5-cyclohexyl- can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, cyclohexylmagnesium bromide can react with 2-pentynal under controlled conditions to yield the desired product. The reaction typically requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of 2-Pentynal, 5-cyclohexyl- may involve catalytic processes that ensure high yield and purity. One such method could involve the catalytic hydrogenation of a precursor compound in the presence of a palladium or platinum catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Pentynal, 5-cyclohexyl- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The alkyne group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium amide (NaNH₂) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexylpentynoic acid.

    Reduction: Cyclohexylpentynol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Pentynal, 5-cyclohexyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism by which 2-Pentynal, 5-cyclohexyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The alkyne group can participate in cycloaddition reactions, forming new chemical bonds and altering molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Pentenal: Similar structure but with a double bond instead of a triple bond.

    Cyclohexylacetaldehyde: Similar structure but with a different carbon chain length.

    Cyclohexylpropanal: Another aldehyde with a cyclohexyl group but a different carbon chain.

Uniqueness

2-Pentynal, 5-cyclohexyl- is unique due to the presence of both an alkyne and an aldehyde group in the same molecule. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

653598-26-6

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

5-cyclohexylpent-2-ynal

InChI

InChI=1S/C11H16O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h10-11H,1,3-5,7-9H2

InChI Key

HALQEXSGTRKTPP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC#CC=O

Origin of Product

United States

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